molecular formula C21H27NO4 B4923869 methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate

methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate

Cat. No. B4923869
M. Wt: 357.4 g/mol
InChI Key: HGNNPXGWFPALDO-UHFFFAOYSA-N
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Description

Methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. Its chemical structure consists of an adamantyl group, a methoxybenzoyl group, and an aminoacetate group. GW501516 was originally developed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it has gained popularity in the athletic community as a performance-enhancing drug due to its ability to increase endurance and improve lipid metabolism.

Mechanism of Action

Methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate works by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved energy metabolism and increased endurance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can increase endurance and improve lipid metabolism by increasing fatty acid oxidation and mitochondrial biogenesis. Additionally, this compound has been shown to improve insulin sensitivity and reduce inflammation.

Advantages and Limitations for Lab Experiments

Methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate has several advantages for lab experiments, including its ability to improve lipid metabolism and increase endurance. However, there are also limitations to its use, including potential toxicity and the need for careful dosing.

Future Directions

There are several potential future directions for research on methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate. One direction is to further investigate its potential therapeutic applications in treating metabolic disorders such as obesity and type 2 diabetes. Another direction is to explore its potential as a performance-enhancing drug in athletic settings. Additionally, further research is needed to fully understand the safety and potential side effects of this compound.

Synthesis Methods

The synthesis of methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate involves several steps, including the reaction of 1-adamantylamine with ethyl chloroacetate to form ethyl 1-adamantylacetate. The resulting compound is then converted to methyl 1-adamantylacetate by reacting it with methanol and sodium methoxide. The final step involves the reaction of methyl 1-adamantylacetate with 4-methoxybenzoyl chloride and diisopropylethylamine to form this compound.

Scientific Research Applications

Methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate has been extensively studied for its potential therapeutic applications in treating metabolic disorders. Studies have shown that this compound can improve insulin sensitivity, reduce inflammation, and decrease the risk of cardiovascular disease. Additionally, this compound has been shown to increase endurance and improve lipid metabolism in animal models.

properties

IUPAC Name

methyl 2-(1-adamantyl)-2-[(4-methoxybenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-25-17-5-3-16(4-6-17)19(23)22-18(20(24)26-2)21-10-13-7-14(11-21)9-15(8-13)12-21/h3-6,13-15,18H,7-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNNPXGWFPALDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(=O)OC)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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